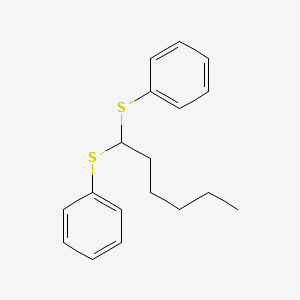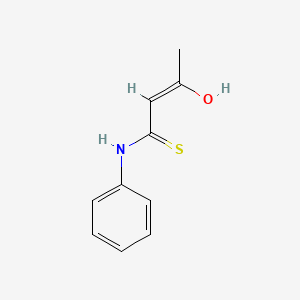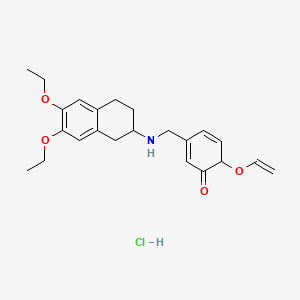
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its azocin ring system, which is fused with a dibenzene structure, and its multiple ethoxy groups that contribute to its reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the formation of the azocin ring system through cyclization reactions. Subsequent steps include the introduction of ethoxy groups via etherification reactions and the formation of the hydrochloride salt through acid-base reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
化学反応の分析
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 3-[[(6,7-diethoxytetralin-2-yl)amino]methyl]-6-ethenoxy-cyclohexa-2,4-dien-1-one hydrochloride
- 3-[[(6,7-diethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]methyl]-6-ethenoxycyclohexa-2,4-dien-1-one, hydrochloride
Uniqueness
Compared to similar compounds, 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-triethoxy-, hydrochloride, (±)- stands out due to its unique azocin ring system and multiple ethoxy groups
特性
CAS番号 |
75370-45-5 |
|---|---|
分子式 |
C23H30ClNO4 |
分子量 |
419.9 g/mol |
IUPAC名 |
3-[[(6,7-diethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]methyl]-6-ethenoxycyclohexa-2,4-dien-1-one;hydrochloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-4-26-21-10-7-16(11-20(21)25)15-24-19-9-8-17-13-22(27-5-2)23(28-6-3)14-18(17)12-19;/h4,7,10-11,13-14,19,21,24H,1,5-6,8-9,12,15H2,2-3H3;1H |
InChIキー |
YLMAPLCIICQSHP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2CC(CCC2=C1)NCC3=CC(=O)C(C=C3)OC=C)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
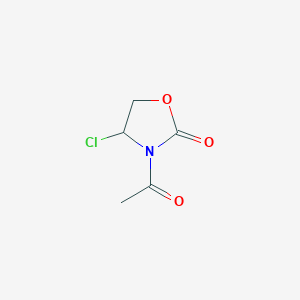
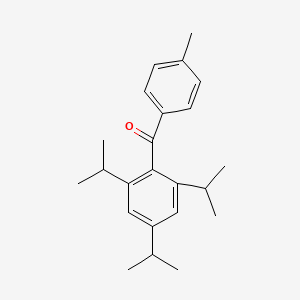
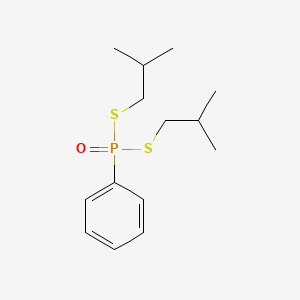

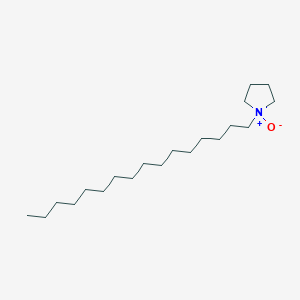
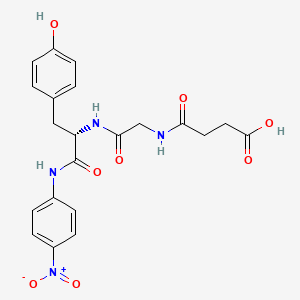
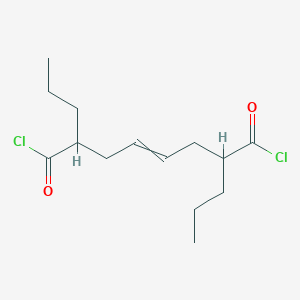
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
